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Compound of Interest

Compound Name: Austamide

Cat. No.: B1202464 Get Quote

A detailed examination of the 1H and 13C NMR spectra of Austamide and its stereoisomers

reveals distinct chemical shift and coupling constant variations that are critical for their

structural elucidation and differentiation. This guide provides a comparative analysis of the

available NMR data for these complex indole alkaloids, supported by experimental protocols

and workflow visualizations.

Austamide, a toxic metabolite first isolated from Aspergillus ustus, and its stereoisomers, such

as (+)-deoxyisoaustamide and (+)-hydratoaustamide, represent a class of structurally intricate

natural products. The subtle differences in their stereochemistry present a significant challenge

for characterization, making Nuclear Magnetic Resonance (NMR) spectroscopy an

indispensable tool for their identification.

1H and 13C NMR Spectral Data Comparison
The following tables summarize the reported 1H and 13C NMR spectral data for derivatives of

the Austamide family. It is important to note that the specific chemical shifts can be influenced

by the solvent used and the specific stereoisomer.

Table 1: 1H NMR Spectral Data (δ, ppm) for Deoxyisoaustamide Derivatives.[1]
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Position
16α-hydroxy-17α-methoxy-
deoxydihydroisoaustamid
e (in DMSO-d6)

16β-hydroxy-17β-methoxy-
deoxydihydroisoaustamid
e (in DMSO-d6)

1 10.69 (s) 10.74 (s)

4 7.32 (d, 8.0) 7.32 (d, 8.0)

5 6.90 (t, 8.0) 6.90 (t, 8.0)

6 7.19 (t, 8.0) 7.19 (t, 8.0)

7 6.95 (d, 8.0) 6.95 (d, 8.0)

10a 3.26 (t, 12.0) 3.32 (m)

10b 3.60 (dd, 12.0, 4.0) 3.58 (dd, 12.0, 4.0)

11 4.20 (t, 4.0) 4.19 (t, 4.0)

14a 1.50 (m) 1.55 (m)

14b 1.83 (m) 1.80 (m)

15a 2.69 (m) 2.55 (m)

15b 3.94 (m) 3.98 (m)

16 3.90 (d, 2.5) 4.08 (d, 2.5)

17-OCH3 1.46 (s) 1.53 (s)

19 1.34 (s) 1.40 (s)

20 1.53 (s) 1.58 (s)

21 5.81 (d, 12.0) 5.85 (d, 12.0)

22 5.81 (d, 12.0) 5.85 (d, 12.0)

16-OH 5.39 (d, 2.5) 5.35 (d, 2.5)

Table 2: 13C NMR Spectral Data (δ, ppm) for Deoxyisoaustamide Derivatives.[1]
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Position
16α-hydroxy-17α-methoxy-
deoxydihydroisoaustamid
e (in DMSO-d6)

16β-hydroxy-17β-methoxy-
deoxydihydroisoaustamid
e (in DMSO-d6)

2 141.1 141.0

3 102.8 102.9

4 117.4 117.5

5 118.6 118.6

6 120.5 120.5

7 110.4 110.4

8 134.9 134.9

9 128.3 128.3

10 26.0 26.1

11 58.6 58.7

12 166.3 166.4

14 28.8 28.9

15 42.6 42.7

16 74.2 74.0

17 93.9 93.8

18 162.1 162.2

19 32.3 32.4

20 28.3 28.4

21 140.6 140.7

22 121.9 122.0

23 37.3 37.4

17-OCH3 47.6 47.7
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Experimental Protocols
NMR Spectroscopy of Indole Alkaloids
A general protocol for acquiring high-quality NMR spectra of indole alkaloids like Austamide
and its stereoisomers is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent is critical

as it can influence the chemical shifts of labile protons.

Instrument Tuning and Shimming: The NMR spectrometer probe is tuned to the frequencies

of 1H and 13C. The magnetic field is then shimmed to achieve optimal resolution and line

shape for the proton spectrum.

1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key

parameters include a spectral width sufficient to cover all proton signals (typically 0-12 ppm),

a long acquisition time for good digital resolution (e.g., 2-3 seconds), and an appropriate

relaxation delay to ensure quantitative measurements if needed.

13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. The spectral

width should encompass all carbon signals, including carbonyls (e.g., 0-220 ppm). A

sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, a

suite of 2D NMR experiments is typically employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

essential for stereochemical assignments.
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Data Processing: The acquired Free Induction Decays (FIDs) are processed by applying a

suitable window function (e.g., exponential or sine-bell) followed by Fourier transformation.

The resulting spectra are then phased and calibrated using the residual solvent signals as a

reference.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

novel natural products like Austamide and its stereoisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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